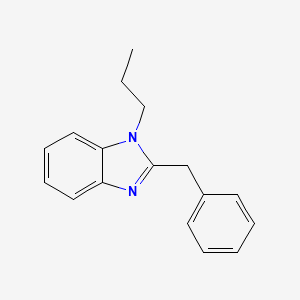

2-Benzyl-1-propylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

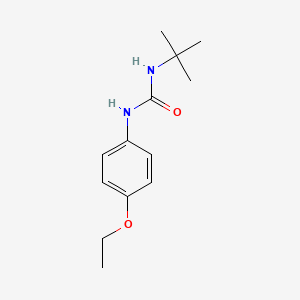

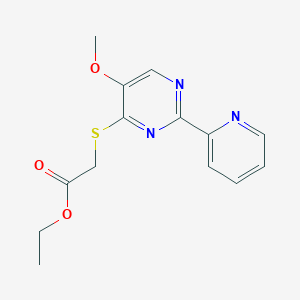

2-Benzyl-1-propylbenzimidazole is a chemical compound with the molecular formula C17H18N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Benzimidazole derivatives have been extensively used in the pharmaceutical industry due to their wide range of pharmacological properties .

科学的研究の応用

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including those similar in structure to "2-Benzyl-1-propylbenzimidazole," have been found to possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. These compounds are being developed for their antitumor potential, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Their structural simplicity and ease of synthesis offer scope for the development of new chemical entities for various human diseases and disorders, especially cancer treatment (Kamal et al., 2015).

Synthetic Procedures for Benzazoles

The development of new procedures to access compounds with guanidine moieties, such as "this compound," demonstrates the compound's potential as a therapeutic agent. The synthetic chemists' interest in these molecules stems from their diverse biological activities and their application in clinical settings as antihistaminic, anthelmintic, and fungicide agents. The versatility of the guanidine group bonded to a benzazole ring could modify the biological activity of these heterocycles, making them significant in medicinal chemistry (Rosales-Hernández et al., 2022).

Benzimidazole Fungicides

Benzimidazoles, including structures similar to "this compound," serve as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is utilized in both agricultural fungicides and potential cancer chemotherapy agents. The research into benzimidazoles' mode of action is instrumental in understanding their biological impacts, offering insights into their diverse applications ranging from agriculture to medicine (Davidse, 1986).

S-Arylation of 2-Mercaptobenzazoles

The synthesis of 2-arylthio-benzazoles, related to the structural class of "this compound," highlights the compound's pharmacological relevance. These derivatives have gained attention for their diverse biological and pharmacological properties, facilitating the development of efficient strategies for their synthesis. The general applicability of the C–S cross-coupling method for constructing various 2-arylthio-benzazoles underlines the potential of these compounds in drug development and other scientific research applications (Vessally et al., 2018).

将来の方向性

Benzimidazole derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and have been extensively explored as potential inhibitors of various enzymes involved in a wide range of therapeutic uses . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is a major goal in the context of today’s COVID-19 pandemic . Therefore, the future research on 2-Benzyl-1-propylbenzimidazole and other benzimidazole derivatives could focus on their potential as therapeutic agents for various diseases.

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties . They have been found to interact with various targets, including enzymes and receptors, involved in numerous biological processes . For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Mode of Action

For example, they can readily adsorb onto surfaces due to a positively charged nitrogen atom . This interaction can lead to changes in the target’s function, ultimately affecting the biological process in which the target is involved .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways . For instance, they have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

For instance, they have shown promising application in biological and clinical studies, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

生化学分析

Biochemical Properties

Benzimidazoles, the class of compounds to which 2-Benzyl-1-propylbenzimidazole belongs, are known to interact with various enzymes and proteins

Cellular Effects

Benzimidazoles have been shown to have a wide range of pharmacological properties, including anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-benzyl-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCOEAQRZLIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)